molecular formula C3HF5 B6593399 (Z)-1,2,3,3,3-Pentafluoropropene CAS No. 5528-43-8

(Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B6593399
CAS No.: 5528-43-8
M. Wt: 132.03 g/mol
InChI Key: DMUPYMORYHFFCT-UPHRSURJSA-N
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Description

(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H2F5. It is a colorless gas at room temperature and is known for its high chemical stability and low global warming potential. This compound is used in various industrial applications, particularly as a refrigerant and in the production of fluoropolymers.

Scientific Research Applications

(Z)-1,2,3,3,3-Pentafluoropropene has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of fluoropolymers, which have applications in coatings, membranes, and other materials.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential use in drug delivery systems due to its chemical stability and low toxicity.

    Industry: Widely used as a refrigerant in air conditioning and refrigeration systems due to its low global warming potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-1,2,3,3,3-Pentafluoropropene can be synthesized through several methods. One common approach involves the dehydrofluorination of 1,1,1,2,3,3,3-heptafluoropropane using a strong base such as potassium hydroxide. The reaction typically occurs under elevated temperatures and in the presence of a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrofluorination of heptafluoropropane. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Z)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, including:

    Addition Reactions: It can participate in addition reactions with hydrogen halides, forming halogenated derivatives.

    Polymerization: It can be polymerized to form fluoropolymers, which are used in various industrial applications.

Common Reagents and Conditions:

    Hydrogen Halides: Used in addition reactions to form halogenated derivatives.

    Catalysts: Metal catalysts are often used in polymerization reactions to control the molecular weight and properties of the resulting polymer.

Major Products Formed:

    Halogenated Derivatives: Formed through addition reactions with hydrogen halides.

    Fluoropolymers: Produced through polymerization reactions.

Mechanism of Action

The mechanism of action of (Z)-1,2,3,3,3-Pentafluoropropene primarily involves its interaction with other chemical species through addition and polymerization reactions. Its molecular targets include various catalysts and reagents used in these reactions. The pathways involved in its polymerization reactions are well-studied and involve the formation of carbon-fluorine bonds, which contribute to the stability and unique properties of the resulting fluoropolymers.

Comparison with Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A precursor in the synthesis of (Z)-1,2,3,3,3-Pentafluoropropene.

    1,1,1,2-Tetrafluoroethane: Another fluorinated olefin used as a refrigerant.

Uniqueness: this compound is unique due to its high chemical stability, low global warming potential, and versatility in various industrial applications. Its ability to undergo polymerization to form fluoropolymers with desirable properties makes it particularly valuable in the production of advanced materials.

Properties

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUPYMORYHFFCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027281
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Molecular Weight

132.03 g/mol
Source PubChem
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CAS No.

5528-43-8, 2252-83-7
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (Z)-1,2,3,3,3-Pentafluoropropene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name (Z)-1,2,3,3,3-pentafluoropropene
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Record name 1H-Pentafluoroprop-1-ene
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Synthesis routes and methods

Procedure details

According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ratio of Z-isomer to E-isomer in 1,2,3,3,3-pentafluoropropene impact its cooling efficiency?

A1: Research suggests that increasing the proportion of the Z-isomer relative to the E-isomer in 1,2,3,3,3-pentafluoropropene compositions enhances refrigeration capacity. [, , ] This finding has led to the development of azeotropic and near-azeotropic compositions with varying ratios of Z-1225ye and E-1225ye to optimize cooling performance. [, , ]

Q2: What are the major products formed during the atmospheric degradation of (Z)-1,2,3,3,3-Pentafluoropropene?

A2: When this compound is released into the atmosphere and reacts with chlorine radicals, the primary products identified through FTIR spectroscopy are CF3C(O)F and HC(O)F. [] These findings are crucial for understanding the environmental fate and impact of this compound as a potential CFC replacement.

Q3: Are there any spectroscopic techniques used to characterize this compound and its interactions with other molecules?

A3: Yes, microwave spectroscopy has been employed to study the molecular structure of gas-phase heterodimers formed between this compound and argon or acetylene. [] This technique provides valuable insights into the weak intermolecular forces governing the interactions between these molecules.

Q4: What are some of the challenges associated with developing and implementing this compound as a refrigerant on a large scale?

A4: While promising, the widespread adoption of this compound as a refrigerant requires addressing challenges related to material compatibility with existing refrigeration systems, long-term stability, and potential flammability. [, ] Research into suitable material combinations and system designs is crucial for enabling the safe and efficient use of this compound in refrigeration applications.

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